Omadacycline hydrochloride

Übersicht

Beschreibung

Omadacycline is a novel aminomethylcycline antibiotic and a semisynthetic derivative of the tetracycline class of antibacterial drugs . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It has demonstrated in vitro activity against resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin- and macrolide-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus (VRE), and Clostridioides difficile .

Synthesis Analysis

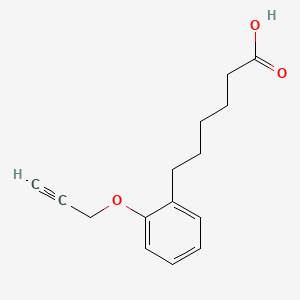

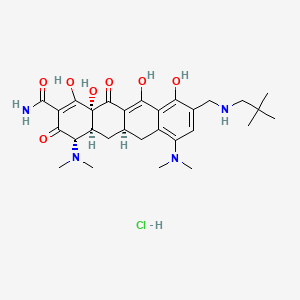

Omadacycline is a semisynthetic compound derived from minocycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Molecular Structure Analysis

Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core .

Chemical Reactions Analysis

Omadacycline inhibits bacterial protein synthesis by binding the primary tetracycline binding site on the 30S subunit of the bacterial ribosome . It directly inhibits bacterial protein synthesis while sparing bacterial DNA, RNA, and peptidoglycan synthesis .

Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t ½) of 13.5-17.1 h, total clearance (CL T) of 8.8-10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .

Wissenschaftliche Forschungsanwendungen

Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs)

Omadacycline has been shown to be effective in treating complicated skin and soft tissue infections (cSSTIs) in adult patients . In a meta-analysis of randomized controlled trials, omadacycline was found to be as good as linezolid (LZD), a comparator drug, in terms of clinical efficacy and microbiological response . The study included patients with deep soft tissue infections, such as necrotizing infections, infected ulcers, infected burns, and severe abscesses .

Treatment of Community-Acquired Pneumonia

Omadacycline has been approved by the U.S. Food and Drug Administration for use in the treatment of community-acquired pneumonia . This indicates that it has been found to be effective in treating this type of infection.

Broad Spectrum Antibacterial Activity

Omadacycline is a semisynthetic compound, derived from minocycline, capable of evading widely distributed efflux and target protection antibacterial resistance mechanisms . This means it has demonstrated activity against a broad spectrum of bacteria, making it a valuable tool in the fight against bacterial infections.

Treatment of Infections Caused by Gram-Positive Bacteria

Omadacycline has been found to be effective in treating infections caused by Gram-positive bacteria . These include Staphylococcus aureus, the most common pathogen of cSSTIs, and methicillin-resistant Staphylococcus aureus (MRSA), which accounts for 46% of S. aureus isolates . Other Gram-positive bacteria include Streptococcus pyogenes, Enterococcus faecalis, etc .

Treatment of Monomicrobial or Polymicrobial Mixed Infection Populations

The study found no significant difference in the efficacy of omadacycline in treating subpopulations of monomicrobial or polymicrobial mixed infection populations . This suggests that omadacycline can be used to treat a variety of different types of infections.

Safety Profile

Omadacycline has a similar safety profile to LZD, the comparator drug . The mortality and adverse event rates were similar between omadacycline and LZD , suggesting that omadacycline is a safe option for treating cSSTIs in adult patients.

Wirkmechanismus

Target of Action

Omadacycline hydrochloride, a novel aminomethylcycline antibiotic, primarily targets the bacterial 30s ribosomal subunit . This ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like omadacycline .

Mode of Action

Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity . By binding to this site, omadacycline blocks protein synthesis, disrupting many facets of cellular function and leading to either cell death or stasis . This mechanism of action is similar to that of other tetracyclines .

Biochemical Pathways

The primary biochemical pathway affected by omadacycline is bacterial protein synthesis. By binding to the 30s ribosomal subunit, omadacycline inhibits this process, preventing the bacteria from producing essential proteins . This disruption affects various cellular functions, leading to the inhibition of bacterial growth or even cell death .

Pharmacokinetics

Omadacycline exhibits linear and predictable systemic exposure after intravenous (IV) administration over a dose range of 25 to 600 mg in healthy subjects . The oral bioavailability of omadacycline is 34.5% under fasted conditions . Both the maximum plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) values significantly decrease when a high-fat meal is administered 2 hours before oral dosing of omadacycline . Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that is concentration independent . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug-drug interactions .

Result of Action

The result of omadacycline’s action is the inhibition of bacterial growth or cell death . By blocking protein synthesis, omadacycline disrupts many facets of cellular function, leading to these outcomes . It has been shown to be highly effective in treating infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical, and anaerobic bacteria .

Action Environment

The action of omadacycline can be influenced by various environmental factors. For instance, the presence of divalent or trivalent cation-containing products (e.g., antacids and iron-containing preparations) can interfere with the absorption of omadacycline, reducing its bioavailability . Therefore, it is advisable to avoid concurrent administration of these products for at least 4 hours after oral administration of omadacycline .

Safety and Hazards

Zukünftige Richtungen

Omadacycline is a promising antibiotic for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . It has demonstrated efficacy against a broad spectrum of pathogens including resistant isolates, which are increasing in prevalence and complexity . Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections .

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPTUHUKKFUSNF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)